REACTION_CXSMILES
|
[Mg].Cl[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:9]>C1COCC1.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:3][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:9] |^1:17,36|
|
Name
|
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
2,2'-dimethyl-1,1'-biphenyls
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient and
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture warmed
|
Type
|
ADDITION
|
Details
|
upon mixing
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of toluene (400 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed sequentially with 10 percent HCl (200 mL), water (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
to give a thick oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the product as a fraction
|
Type
|
CUSTOM
|
Details
|
boiling in the range of 85° to 90° C. at 1 mm Hg
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC=C1)C1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |